N-isopropyl-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
N-isopropyl-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound known for its potential in scientific research. It features a distinct imidazole core linked to a p-tolyl group and a trifluoromethylphenyl group, giving it unique chemical and physical properties.
Preparation Methods
To synthesize this compound, one typically begins with imidazole derivatives. A nucleophilic substitution reaction involving the relevant thiol compounds, under specific conditions, forms the desired thioacetamide structure. Industrial methods might involve catalytic agents to enhance reaction efficiency. Reaction conditions like temperature, solvent choice, and time are critical, often optimized in a lab setting to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo several chemical reactions:
Oxidation
Using oxidizing agents like hydrogen peroxide can oxidize the sulfur atom to sulfoxide.
Reduction
Reducing agents like sodium borohydride could be used to reduce any oxides back to sulfide.
Substitution
The imidazole ring allows for electrophilic and nucleophilic substitutions. Common reagents for substitution reactions include halogenating agents and alkylating agents.
Major products formed typically depend on the specific reagents and conditions, which can include sulfoxide derivatives and various substituted imidazoles.
Scientific Research Applications
N-isopropyl-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is used extensively in:
Chemistry
For studying reaction mechanisms involving sulfur and imidazole compounds.
Biology
Medicine
Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry
As an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism by which it exerts its effects often involves binding to specific molecular targets, potentially inhibiting certain enzymes or interacting with cell membranes. The exact pathways can vary but typically involve its unique trifluoromethyl and p-tolyl groups playing significant roles in binding and activity.
Comparison with Similar Compounds
Compared to compounds like N-methylimidazole, N-isopropyl-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide boasts enhanced stability and unique steric properties due to its trifluoromethyl group.
Similar Compounds
N-methylimidazole, N-phenylimidazole, N-benzylimidazole.
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Properties
IUPAC Name |
2-[5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3OS/c1-14(2)27-20(29)13-30-21-26-12-19(16-9-7-15(3)8-10-16)28(21)18-6-4-5-17(11-18)22(23,24)25/h4-12,14H,13H2,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSDVBPTWVFBQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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